4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied.Scientific Research Applications
Synthesis and Reactions
Research has explored the reactions of quinoxaline derivatives, including 3-methyl-2(1H)quinoxalinone, with various halides and benzoyl chloride, leading to a range of substituted quinoxalinones. These reactions form the basis for further modifications and applications of compounds like 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Biocatalytic Synthesis
An innovative approach to synthesize quinoxalinones involved using lemon juice as a solvent and catalyst, demonstrating a more environmentally friendly method. This strategy indicates potential for sustainable synthesis practices in creating compounds like 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Petronijević et al., 2017).
Anticancer Activity
Certain quinoxaline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This research area opens up possibilities for the use of 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in developing new cancer treatments (Zarranz, Jaso, Aldana, & Monge, 2004).
Photoinduced Reactions
Studies on photochemical reactions of related quinazolinone compounds, involving processes like photoinduced elimination, suggest potential applications in photochemistry and material science for 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Cabrera-Rivera et al., 2012).
Aldose Reductase Inhibitory Activity
Compounds in the quinoxalinone family have been investigated for their inhibitory activity against aldose reductase, a key enzyme in the diabetic complications pathway. This suggests potential therapeutic applications for 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in managing diabetes-related conditions (Sarges & Lyga, 1988).
Antimicrobial Properties
Synthesis and screening of quinoxalinone derivatives for antimicrobial activity indicate the potential of 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in developing new antimicrobial agents (Ali et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety measures for handling and disposing of the compound are also detailed.
Future Directions
This involves suggesting further studies that could be conducted on the compound. This could include developing new synthetic routes, studying new reactions, or investigating new applications of the compound.
I hope this general outline is helpful. If you have a different compound that is well-studied, I would be happy to help analyze it.
properties
IUPAC Name |
4-benzoyl-1-[(4-tert-butylphenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-19-25(30)28(18-20-14-16-22(17-15-20)27(2,3)4)23-12-8-9-13-24(23)29(19)26(31)21-10-6-5-7-11-21/h5-17,19H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTDZPPDZPOTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
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